molecular formula C11H13NO4 B12911249 Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- CAS No. 91134-13-3

Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-

Cat. No.: B12911249
CAS No.: 91134-13-3
M. Wt: 223.22 g/mol
InChI Key: JXIKEKBKCOHIHX-UHFFFAOYSA-N
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Description

2-((4-Nitrophenoxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Nitrophenoxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-nitrophenol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol is replaced by the tetrahydrofuran moiety. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of 2-((4-Nitrophenoxy)methyl)tetrahydrofuran may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrophenoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or other oxidized products.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-((4-Nitrophenoxy)methyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenoxy)methyl)tetrahydrofuran involves its interaction with molecular targets through various pathways. The nitro group can participate in redox reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.

    Tetrahydrofuran: A common solvent used in organic synthesis.

    4-Nitrophenol: A precursor in the synthesis of 2-((4-Nitrophenoxy)methyl)tetrahydrofuran.

Uniqueness

2-((4-Nitrophenoxy)methyl)tetrahydrofuran is unique due to the presence of both a tetrahydrofuran ring and a nitrophenoxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

91134-13-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(4-nitrophenoxy)methyl]oxolane

InChI

InChI=1S/C11H13NO4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2

InChI Key

JXIKEKBKCOHIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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